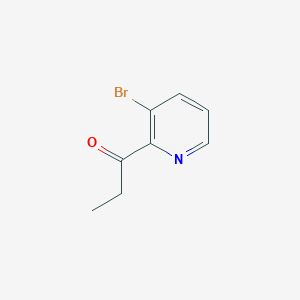
4-iodo-1-(2-methoxyethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-1-(2-methoxyethyl)-1H-pyrazole (4-I-MEP) is an organic compound with a molecular weight of 261.21 g/mol and a melting point of 132-134°C. It is a colorless crystalline solid and is soluble in water and organic solvents. 4-I-MEP is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent in organic synthesis, and as a catalyst in the synthesis of heterocyclic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-Iodo-1-(2-methoxyethyl)-1H-pyrazole and related compounds have been a focal point in synthetic organic chemistry due to their utility in various chemical transformations and potential biological activities. For instance, the room temperature ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles provides a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles, showcasing the reactivity and functional group tolerance of these compounds in synthetic processes (J. Waldo, S. Mehta, R. Larock, 2008).
Antioxidant and Cytotoxic Activities
The synthesis and evaluation of lignin-related 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano[2,3-c]pyrazoles, incorporating aromatic aldehydes obtained from lignin, have shown significant in vitro antioxidant and low cytotoxic activities. These findings suggest potential applications of such compounds in the treatment of free radical-related diseases or as food additives (Xiao-hui Yang et al., 2014).
Building Blocks for Chemical Libraries
Studies have demonstrated the versatility of 4-iodo-1H-pyrazoles in the Negishi palladium-catalyzed cross-coupling reactions, offering a pathway to synthesize diverse chemical entities. This highlights their role as valuable building blocks for the development of new chemical libraries, potentially leading to the discovery of novel therapeutic agents (Eloi P. Coutant, Y. Janin, 2014).
Antimicrobial Applications
The synthesis of pyrano[2,3-c]pyrazoles and their demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus highlight the potential of 4-iodo-pyrazole derivatives in the development of new antimicrobial agents. Such compounds could address the increasing need for novel therapies against resistant microbial strains (M. Parshad, V. Verma, Devinder Kumar, 2014).
Corrosion Inhibition
Research exploring the role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution provides insights into the industrial applications of these compounds. Their effective inhibition performance, even at elevated temperatures, suggests their potential utility in enhancing the durability and lifespan of metal structures in corrosive environments (H. Lgaz et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-1-(2-methoxyethyl)-1H-pyrazole involves the reaction of 2-methoxyethylhydrazine with 4-iodo-1H-pyrazole-3-carboxaldehyde, followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "2-methoxyethylhydrazine", "4-iodo-1H-pyrazole-3-carboxaldehyde", "Sodium borohydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-methoxyethylhydrazine (1.0 equiv) in methanol and add 4-iodo-1H-pyrazole-3-carboxaldehyde (1.0 equiv) to the solution. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum.", "Step 3: Dissolve the solid in methanol and add sodium borohydride (1.5 equiv) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes.", "Step 5: Extract the product with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to yield the final product, 4-iodo-1-(2-methoxyethyl)-1H-pyrazole." ] } | |
Número CAS |
1407429-97-3 |
Nombre del producto |
4-iodo-1-(2-methoxyethyl)-1H-pyrazole |
Fórmula molecular |
C6H9IN2O |
Peso molecular |
252.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



